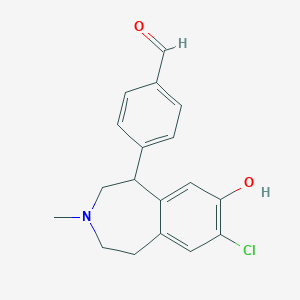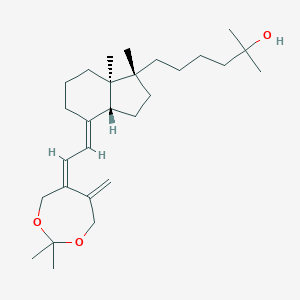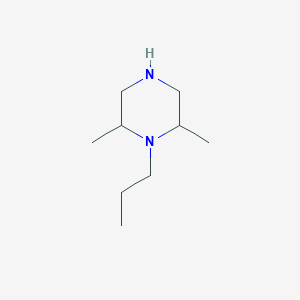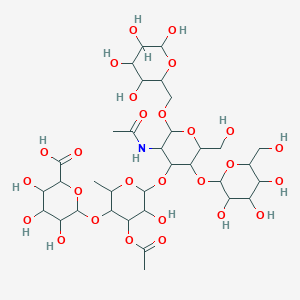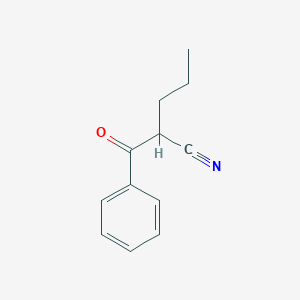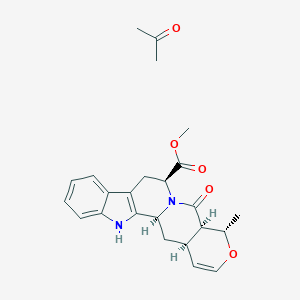
5-Carboxytetrahydroalstonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxytetrahydroalstonine (5-CTH) is a natural alkaloid compound that belongs to the family of iboga alkaloids. It is extracted from the root bark of the Tabernanthe iboga plant, which is native to Central Africa. 5-CTH has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mecanismo De Acción
The mechanism of action of 5-Carboxytetrahydroalstonine is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 5-Carboxytetrahydroalstonine has been found to bind to certain receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor, which are involved in the regulation of pain and addiction.
Efectos Bioquímicos Y Fisiológicos
5-Carboxytetrahydroalstonine has been found to have various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. Additionally, 5-Carboxytetrahydroalstonine has been found to have antioxidant properties and may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Carboxytetrahydroalstonine in lab experiments is its natural origin, which may make it a safer and more sustainable alternative to synthetic compounds. Additionally, 5-Carboxytetrahydroalstonine has been found to have a relatively low toxicity profile. However, one limitation of using 5-Carboxytetrahydroalstonine in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 5-Carboxytetrahydroalstonine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Carboxytetrahydroalstonine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-Carboxytetrahydroalstonine is a complex process that involves several steps. The first step is the extraction of ibogaine from the root bark of the Tabernanthe iboga plant. Ibogaine is then converted into voacangine, which is further transformed into 5-Carboxytetrahydroalstonine through a series of chemical reactions.
Aplicaciones Científicas De Investigación
5-Carboxytetrahydroalstonine has been studied extensively for its potential therapeutic applications. It has been found to have anti-addictive properties and has been used in the treatment of addiction to opioids, cocaine, and nicotine. Additionally, 5-Carboxytetrahydroalstonine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Número CAS |
133541-29-4 |
|---|---|
Nombre del producto |
5-Carboxytetrahydroalstonine |
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
methyl (1S,12S,15R,16S,20R)-16-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylate;propan-2-one |
InChI |
InChI=1S/C21H22N2O4.C3H6O/c1-11-18-12(7-8-27-11)9-16-19-14(13-5-3-4-6-15(13)22-19)10-17(21(25)26-2)23(16)20(18)24;1-3(2)4/h3-8,11-12,16-18,22H,9-10H2,1-2H3;1-2H3/t11-,12-,16-,17-,18-;/m0./s1 |
Clave InChI |
WSXJOKFIYUUXTN-HOAAAOCKSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@H]3C4=C(C[C@H](N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
SMILES |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
SMILES canónico |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
Otros números CAS |
133541-29-4 |
Sinónimos |
5-carboxytetrahydroalstonine 5-CEHAS methyl 7,8,13,13b,14,14a-hexahydro-4-methyl-5-oxo-4H-indolo-(2,3-a)pyrano(3,4-g)quinolizine-7-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



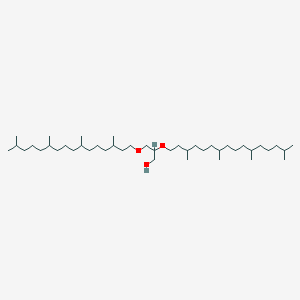
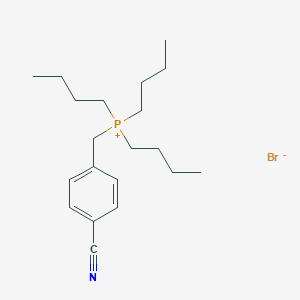
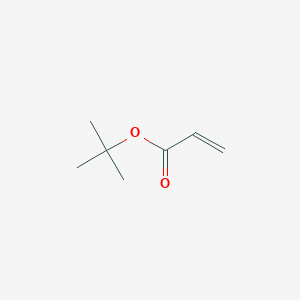
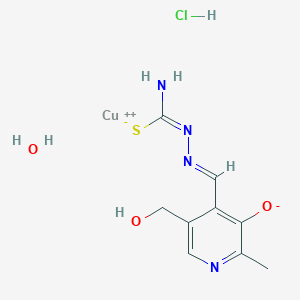
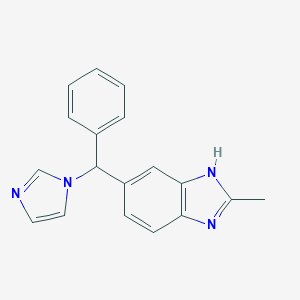
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
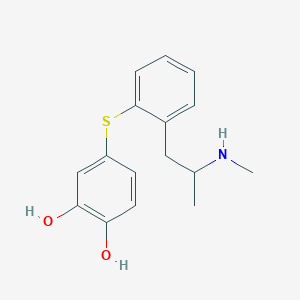
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
